N2,N2-Dimethylpyridine-2,3-diamine hydrochloride

Lipophilicity Membrane permeability Drug-likeness

Researchers requiring a pre-formed ortho-diamine scaffold for kinase inhibitor libraries often face solubility issues with free base forms in polar aprotic solvents. This hydrochloride salt overcomes that limitation. - Ortho-diamine geometry for direct cyclocondensation to imidazo[4,5-b]pyridine/pyrido[2,3-b]pyrazine cores. - Dimethylamino group at N2 provides tertiary amine handle and LogP ~0.6 for CNS target permeability. - HCl salt ensures >98% purity and direct dissolution in DMF/DMSO for parallel synthesis workflows.

Molecular Formula C7H12ClN3
Molecular Weight 173.64 g/mol
Cat. No. B7954462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2,N2-Dimethylpyridine-2,3-diamine hydrochloride
Molecular FormulaC7H12ClN3
Molecular Weight173.64 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C=CC=N1)N.Cl
InChIInChI=1S/C7H11N3.ClH/c1-10(2)7-6(8)4-3-5-9-7;/h3-5H,8H2,1-2H3;1H
InChIKeyMEKMSXQTGYCUKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile & Comparator Landscape


N2,N2-Dimethylpyridine-2,3-diamine hydrochloride (CAS 1082729-77-8 for monohydrochloride; free base CAS 5028-25-1) is a substituted pyridine-2,3-diamine derivative belonging to the aminopyridine class . The free base (C₇H₁₁N₃, MW 137.18) bears a dimethylamino group at the pyridine 2-position and a primary amino group at the 3-position . The hydrochloride salt form (C₇H₁₂ClN₃, MW 173.64) is the predominant commercially available research-grade material, offered at purities of 95–98% . This compound serves as a versatile synthetic intermediate and building block in medicinal chemistry, particularly for kinase inhibitor programs [1]. Its closest structural analogs include the unmethylated parent 2,3-diaminopyridine (CAS 452-58-4), N2-methylpyridine-2,3-diamine (CAS 5028-20-6), and positional isomers such as N2,N2-dimethylpyridine-2,5-diamine (CAS 4928-43-2) [2].

Why Generics Fail: Uniqueness of N2,N2-Dimethylpyridine-2,3-diamine HCl


Substituting the target compound with the unmethylated parent 2,3-diaminopyridine or with positional isomers introduces measurable differences in lipophilicity, hydrogen-bonding capacity, and salt-form solubility that directly impact experimental outcomes. The dimethyl substitution at N2 increases computed LogP by approximately 0.8 log units relative to the parent (XLogP3 0.6 vs −0.2) [1] and reduces the hydrogen bond donor count from 2 to 1 [2], while the hydrochloride salt form overcomes the poor aqueous solubility of the free base . Positional isomers (2,5- or 2,4-diamino) alter the spatial orientation of the amino groups, eliminating the ortho-diamine geometry required for chelation-driven or condensation-based synthetic transformations . These differences are not cosmetic; they directly affect membrane permeability, solubility in biological assay media, and downstream synthetic reactivity. Evidence quantifying these distinctions is presented below.

Quantitative Evidence vs. Closest Analogs


Lipophilicity (LogP) Advantage

The dimethylamino substitution at the pyridine 2-position significantly increases computed lipophilicity compared to the unmethylated parent 2,3-diaminopyridine. The target compound's free base has an XLogP3 of approximately 0.6 (or LogP ~0.63 from Chembase computed data), while 2,3-diaminopyridine has an XLogP3 of −0.2 [1][2]. This ~0.8 log unit increase moves the compound from a hydrophilic to a moderately lipophilic range, closer to the optimal LogP window (1–3) for passive membrane permeability and oral bioavailability .

Lipophilicity Membrane permeability Drug-likeness

Reduced Hydrogen Bond Donor Count

N2-dimethylation reduces the hydrogen bond donor (HBD) count from 2 (parent 2,3-diaminopyridine, featuring two primary –NH₂ groups) to 1 (target compound, with one primary –NH₂ at position 3 and one tertiary –N(CH₃)₂ at position 2) [1][2]. The hydrogen bond acceptor (HBA) count remains unchanged at 3. In drug design, lower HBD count is generally associated with reduced desolvation penalty upon membrane transit and improved oral absorption, as each HBD must shed its hydration shell to partition into a lipid bilayer [3].

Hydrogen bonding Oral bioavailability Desolvation penalty

Enhanced Aqueous Solubility as Hydrochloride Salt

The free base N2,N2-dimethylpyridine-2,3-diamine has low aqueous solubility . The hydrochloride salt form (CAS 1082729-77-8 for monohydrochloride; CAS 1177350-84-3 for dihydrochloride) converts the compound to its protonated, ionized state, substantially increasing aqueous solubility. The dihydrochloride salt has a molecular weight of 210.10 g/mol and is described as a solid at room temperature . The monohydrochloride (MW 173.64) is commercially available at 98% purity from multiple vendors, with documented NMR, HPLC, and GC quality control . The LogD at pH 7.4 for the free base is 0.47, while at pH 5.5 it drops to −0.61, confirming pH-dependent ionization behavior consistent with improved aqueous solubility of the salt [1].

Aqueous solubility Salt formulation Bioassay compatibility

Ortho-Diamine Geometry for Synthetic Versatility

The 2,3-diamino substitution pattern places the primary amino group (position 3) ortho to the dimethylamino group (position 2) on the pyridine ring, creating a 1,2-diamine motif . This ortho arrangement enables synthetic transformations—such as condensation with aldehydes/ketones to form fused imidazopyridines, chelation of metal ions, and cyclocondensation with dicarbonyl compounds to yield pyrido[2,3-b]pyrazines—that are geometrically impossible for the 2,5-diamino (CAS 4928-43-2) or 2,4-diamino positional isomers [1][2]. The parent 2,3-diaminopyridine scaffold has been exploited extensively in patent literature for constructing kinase inhibitor cores, including Pim kinase inhibitors [3].

Ortho-diamine Heterocycle synthesis Chelation Condensation reactions

Reduced Metabolic N-Oxidation Risk

Primary aromatic amines are susceptible to N-oxidation and subsequent metabolic activation, which can lead to reactive metabolite formation and toxicity liabilities [1]. In the target compound, the 2-position amino group is fully methylated to a tertiary dimethylamino group, eliminating one site of primary amine-mediated N-oxidation. The remaining primary amine at position 3 retains reactivity for downstream synthetic elaboration. This contrasts with 2,3-diaminopyridine, which bears two primary amino groups, both vulnerable to oxidative metabolism [2]. The dimethylamino group also introduces steric shielding at the 2-position, which may further modulate CYP-mediated oxidation at the adjacent pyridine ring positions.

Metabolic stability N-oxidation Dimethylamino protection

Ideal Application Scenarios


Kinase Inhibitor Library Synthesis

The 2,3-diamino substitution pattern is a privileged scaffold in kinase inhibitor design, particularly for ATP-competitive inhibitors targeting Pim, CDK, and related kinases [5]. The dimethylamino group at N2 provides a pre-installed tertiary amine handle for further elaboration or contributes to desired lipophilicity (LogP ~0.6) for blood-brain barrier penetration in CNS kinase targets. The hydrochloride salt ensures solubility in the polar aprotic solvents (DMF, DMSO) commonly used in library synthesis. Procurement of this specific compound—rather than the free base or a positional isomer—ensures both the correct geometry for cyclization and the salt form necessary for direct use in parallel synthesis workflows .

Metal Coordination & Catalyst Design

The ortho-diamine motif serves as a bidentate ligand for transition metals, forming stable 5-membered chelate rings [5]. The dimethylamino group modulates the electron density at the coordinating nitrogen, differentiating its donor strength from that of the primary amine at position 3—creating an electronically asymmetric ligand environment not achievable with the symmetrically substituted parent 2,3-diaminopyridine. The hydrochloride salt offers convenient handling and accurate stoichiometric control during complexation reactions in aqueous or methanolic media. This differentiated donor set is relevant for designing catalysts with tailored activity in cross-coupling or asymmetric transformations .

Cell-Based Screening with Aqueous Compatibility

With a LogD (pH 7.4) of ~0.47 and a TPSA of 42.2 Ų, the free base form of the compound resides within favorable drug-like property space for passive cell permeability [5]. The hydrochloride salt's enhanced aqueous solubility relative to the free base allows direct dissolution in assay media, avoiding the DMSO precipitation artifacts that can confound dose-response measurements. These combined properties make this compound a suitable building block for phenotypic screening libraries targeting intracellular targets, where both membrane permeability and aqueous solubility at assay concentrations are non-negotiable requirements.

Fused Heterocycle Synthesis

The adjacent 2,3-diamino groups enable cyclocondensation with 1,2-dicarbonyl compounds, aldehydes, and carboxylic acid derivatives to generate imidazo[4,5-b]pyridine or pyrido[2,3-b]pyrazine cores [5]. These fused heterocycles are recurrent motifs in kinase inhibitors, GPCR modulators, and antibacterial agents. The pre-installed dimethylamino group at the 2-position remains part of the fused scaffold, contributing to the final compound's physicochemical profile. Using the 2,5- or 2,4-diamino isomer in such reactions would not yield the same fused ring systems, making this compound irreplaceable for programs targeting these specific chemotypes .

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